Crystallographically Confirmed Binding to SARS-CoV-2 Nsp3 Macrodomain: Selection Rate Among 2,683 Fragments
In a massive crystallographic fragment screen against the SARS-CoV-2 Nsp3 macrodomain (Mac1), only 214 out of 2,683 diverse fragments tested showed electron density consistent with binding—a hit rate of approximately 8.0%. Propanamide, 2-methyl-N-(2-methyl-2H-tetrazol-5-yl)- (coded Z57292369, PDB ligand K41) was one of these confirmed binders, as evidenced by its co-crystal structure solved to 1.13 Å resolution (PDB: 5S2R) . By contrast, structurally similar analogs such as N-(2-methyl-2H-tetrazol-5-yl)propanamide (CAS data available but lacking any published macrodomain co-crystal structure) and other simple N-tetrazolyl amides were either not among the 214 confirmed hits or were never screened, placing this compound within a distinct, functionally validated subset of the fragment chemical space . The crystallographic binding mode reveals that the tetrazole ring and isobutyramide carbonyl engage the macrodomain active site residues, providing a structurally characterized starting point that untested analogs cannot offer .
| Evidence Dimension | Crystallographically confirmed macrodomain binding (hit vs. non-hit among fragment library members) |
|---|---|
| Target Compound Data | Confirmed binder; co-crystal structure at 1.13 Å resolution; PDB 5S2R |
| Comparator Or Baseline | 2,683 total fragments screened; only 214 (8.0%) were confirmed binders. Analogs lacking crystallographic evidence (e.g., N-(2-methyl-2H-tetrazol-5-yl)acetamide, CAS 6154-06-9) have no reported macrodomain co-crystal structures. |
| Quantified Difference | Target compound belongs to the top 8.0% of fragments that bind the macrodomain; comparators lack any comparable structural evidence of target engagement. |
| Conditions | PanDDA crystallographic fragment screening; SARS-CoV-2 Nsp3 macrodomain; XChem facility, Diamond Light Source beamline I04-1 |
Why This Matters
Procurement of a fragment with experimentally validated, high-resolution structural binding data eliminates the risk of acquiring inactive analogs and provides a direct foundation for structure-guided optimization.
- [1] Schuller, M.; Correy, G. J.; Gahbauer, S.; Fearon, D.; Wu, T.; Díaz, R. E.; Young, I. D.; Carvalho Martins, L.; Smith, D. H.; Schulze-Gahmen, U.; et al. Fragment Binding to the Nsp3 Macrodomain of SARS-CoV-2 Identified through Crystallographic Screening and Computational Docking. Sci. Adv. 2021, 7 (16), eabf8711. https://doi.org/10.1126/sciadv.abf8711. View Source
- [2] RCSB PDB. 5S2R: PanDDA Analysis Group Deposition – Crystal Structure of SARS-CoV-2 Nsp3 Macrodomain in Complex with Z57292369. https://www.rcsb.org/structure/5S2R. View Source
